rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis
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Overview
Description
rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis: is a chemical compound that belongs to the class of cyclobutyl-containing amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis typically involves the following steps:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles to form the cyclobutyl ring.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Cyclopropanation: Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates can also be used to synthesize cyclobutyl-containing amino acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropanecarboxylic acid: Another cyclopropyl-containing amino acid with similar structural features.
Cyclobutylamine: A simpler compound with a cyclobutyl ring and an amino group.
Uniqueness
rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on the cyclobutyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1408074-73-6 |
---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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